OfHex1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

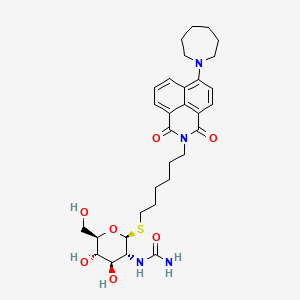

Molecular Formula |

C31H42N4O7S |

|---|---|

Molecular Weight |

614.8 g/mol |

IUPAC Name |

[(2S,3R,4R,5S,6R)-2-[6-[6-(azepan-1-yl)-1,3-dioxobenzo[de]isoquinolin-2-yl]hexylsulfanyl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]urea |

InChI |

InChI=1S/C31H42N4O7S/c32-31(41)33-25-27(38)26(37)23(18-36)42-30(25)43-17-8-4-3-7-16-35-28(39)20-11-9-10-19-22(34-14-5-1-2-6-15-34)13-12-21(24(19)20)29(35)40/h9-13,23,25-27,30,36-38H,1-8,14-18H2,(H3,32,33,41)/t23-,25-,26-,27-,30+/m1/s1 |

InChI Key |

OGOOTIYNYPREDH-GNVCQQPKSA-N |

Isomeric SMILES |

C1CCCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCCS[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)N |

Canonical SMILES |

C1CCCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCCSC5C(C(C(C(O5)CO)O)O)NC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of OfHex1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

OfHex1, a β-N-acetyl-D-hexosaminidase from the Asian corn borer Ostrinia furnacalis, is a critical enzyme involved in the degradation of chitin.[1][2] Chitin is an essential structural component of the insect exoskeleton and gut lining. The breakdown of chitin is vital for insect growth, molting, and pupation.[2] Due to the absence of chitin in vertebrates and higher plants, OfHex1 has emerged as a promising target for the development of species-specific and environmentally friendly insecticides.[3][4] Inhibition of OfHex1 disrupts fundamental insect processes, leading to mortality. This guide provides a detailed overview of the mechanism of action for inhibitors targeting OfHex1.

Core Mechanism of Action

The primary mechanism of action for OfHex1 inhibitors is the competitive blockade of the enzyme's active site. By occupying the active site, these inhibitors prevent the binding and subsequent hydrolysis of the natural substrate, chitin. Structural studies of OfHex1 have identified key amino acid residues within the active site that are crucial for substrate binding and catalysis. Notably, Trp(490) in the +1 subsite of the active pocket plays a significant role in the selective inhibition of OfHex1. Another key residue, Trp(448), acts as a "lid" at the entrance of the active site, and its conformation is critical for enzymatic activity. Inhibitors are designed to interact with these and other residues in the active site to achieve high-affinity binding and potent inhibition.

Quantitative Data on OfHex1 Inhibitors

Several studies have identified and characterized inhibitors of OfHex1. The inhibitory potency is typically reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate more potent inhibition.

| Compound Class | Specific Compound | Ki (µM) | IC50 (µM) | Selectivity over Human Homologues | Reference |

| Glycosylated Naphthalimides | 15y | 2.7 | - | High | |

| Glycosylated Naphthalimides | 15r | 5.3 | - | High | |

| ZINC Library Hit | Compound 5 | 28.9 | >100 | Significant |

Experimental Protocols

Enzyme Inhibition Assay for OfHex1

A common method to determine the inhibitory activity of compounds against OfHex1 involves a fluorometric assay.

-

Enzyme and Substrate Preparation: Recombinant OfHex1 is expressed and purified. A fluorogenic substrate, such as 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG), is used.

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

A reaction mixture is prepared containing a suitable buffer (e.g., sodium acetate buffer, pH 5.5), purified OfHex1 enzyme, and the test inhibitor at various concentrations.

-

The mixture is pre-incubated for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

The reaction is initiated by adding the 4-MUG substrate.

-

The reaction is allowed to proceed for a set time (e.g., 30 minutes) and then stopped by adding a high pH buffer (e.g., 0.5 M Na2CO3).

-

-

Data Analysis:

-

The fluorescence of the product, 4-methylumbelliferone, is measured using a fluorescence spectrophotometer (excitation at 360 nm, emission at 450 nm).

-

The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the control (no inhibitor).

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Ki values can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.

-

Mandatory Visualizations

Caption: Chitin degradation pathway and the inhibitory action of OfHex1 inhibitors.

References

- 1. Structural determinants of an insect beta-N-Acetyl-D-hexosaminidase specialized as a chitinolytic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Identification of novel insect β-N-acetylhexosaminidase OfHex1 inhibitors based on virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Glycosylated Naphthalimide Inhibitors of OfHex1

Introduction

OfHex1, a β-N-acetyl-D-hexosaminidase from the Asian corn borer, Ostrinia furnacalis, is a critical enzyme in the insect's chitin degradation pathway.[1][2][3] Chitin, a polymer of N-acetylglucosamine, is a primary component of the insect exoskeleton and peritrophic matrix.[4][5] The degradation and remodeling of chitin are essential for insect growth, molting, and development. Consequently, inhibiting OfHex1 presents a promising strategy for the development of novel and selective insecticides. This document provides a technical overview of the discovery, synthesis, and evaluation of a potent class of OfHex1 inhibitors: glycosylated naphthalimides. While the specific designation "OfHex1-IN-1" does not correspond to a publicly documented compound, this guide will focus on representative molecules from this class, such as compounds 15r and 15y , which have been extensively characterized.

Discovery and Rational Design

The discovery of glycosylated naphthalimide inhibitors of OfHex1 was achieved through a structure-guided and rational design approach. The process leverages the known crystal structure of OfHex1 (PDB ID: 3NSN) to identify specific inhibitors. The general workflow for the discovery of these inhibitors involves several key stages, from initial screening to lead optimization.

The discovery process typically begins with the identification of a promising chemical scaffold, in this case, naphthalimide, which has been shown to interact with β-N-acetylhexosaminidases. This is followed by computational methods, such as virtual screening of compound libraries and molecular docking simulations, to predict the binding affinity of various derivatives to the OfHex1 active site. Promising candidates are then synthesized and subjected to biological evaluation to determine their inhibitory activity and selectivity.

The Role of OfHex1 in the Chitin Degradation Pathway

OfHex1 is an exochitinase that plays a crucial role in the final step of chitin degradation. The process begins with the action of chitinases, which break down the long chitin polymer into smaller chitooligosaccharides. OfHex1 then hydrolyzes these oligosaccharides, releasing N-acetylglucosamine (GlcNAc) monomers. This degradation is vital for the recycling of the old cuticle during molting. By inhibiting OfHex1, the chitin degradation pathway is disrupted, leading to developmental defects and mortality in the insect.

Quantitative Data

The inhibitory potency of the glycosylated naphthalimide derivatives was determined through enzymatic assays. The data for the lead compounds 15r and 15y are summarized below. The selectivity of these compounds was assessed by comparing their activity against OfHex1 with their activity against the human homologues, β-N-acetylhexosaminidase B (HsHexB) and O-GlcNAcase (hOGA).

| Compound | Target Enzyme | Ki (μM) | Selectivity (vs. HsHexB) | Selectivity (vs. hOGA) |

| 15r | OfHex1 | 5.3 | High | High |

| 15y | OfHex1 | 2.7 | High | High |

Experimental Protocols

General Synthesis of Glycosylated Naphthalimide Derivatives

The synthesis of glycosylated naphthalimide inhibitors is a multi-step process that involves the preparation of a glycosyl azide, followed by a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to link the sugar moiety to the naphthalimide scaffold via a triazole linker.

-

Preparation of Glycosyl Azide: An acetylated glycosyl bromide is treated with sodium azide in a suitable solvent (e.g., DMF) to produce the corresponding glycosyl azide.

-

Synthesis of Naphthalimide Alkyne: A substituted naphthalic anhydride is reacted with an amino alcohol to form a hydroxyalkyl naphthalimide. The terminal hydroxyl group is then converted to an alkyne via a two-step process: tosylation followed by reaction with an appropriate alkynol.

-

Click Chemistry Cycloaddition: The glycosyl azide and the naphthalimide alkyne are reacted in the presence of a copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, to yield the final 1,2,3-triazole-linked glycosylated naphthalimide.

-

Purification: The final product is purified using column chromatography.

OfHex1 Enzyme Inhibition Assay

The inhibitory activity of the synthesized compounds against OfHex1 is determined using a colorimetric assay.

-

Enzyme and Substrate Preparation: Recombinant OfHex1 enzyme is expressed and purified. A solution of the chromogenic substrate, p-nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc), is prepared in a suitable buffer (e.g., sodium acetate buffer, pH 5.5).

-

Assay Procedure:

-

A mixture of the OfHex1 enzyme and the inhibitor at various concentrations is pre-incubated in a 96-well plate for a specified time at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by adding the pNP-GlcNAc substrate to the wells.

-

The reaction is allowed to proceed for a set time and is then quenched by adding a high pH solution (e.g., sodium carbonate).

-

-

Data Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a microplate reader.

-

Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The inhibitor concentration that causes 50% inhibition (IC50) is determined by fitting the data to a dose-response curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, based on the determined mode of inhibition (e.g., competitive).

The rational design and synthesis of glycosylated naphthalimide derivatives have yielded potent and selective inhibitors of OfHex1. These compounds effectively target a crucial enzyme in the chitin metabolic pathway of Ostrinia furnacalis, a major agricultural pest. The detailed methodologies and quantitative data presented herein provide a solid foundation for further research and development in this area. The continued exploration of this and other chemical scaffolds targeting OfHex1 holds significant promise for the creation of next-generation, environmentally-benign insecticides.

References

- 1. Synthesis, Optimization, and Evaluation of Glycosylated Naphthalimide Derivatives as Efficient and Selective Insect β- N-Acetylhexosaminidase OfHex1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of novel insect β-N-acetylhexosaminidase OfHex1 inhibitors based on virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

OfHex1 Enzyme in Ostrinia furnacalis: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ostrinia furnacalis, the Asian corn borer, is a significant agricultural pest, causing substantial economic losses in maize and other crops throughout Asia and the Western Pacific.[1][2][3][4] Effective and environmentally benign pest control strategies are of paramount importance. A promising target for novel insecticides is the insect's chitinolytic enzyme system, which is essential for growth, molting, and pupation.[1] This guide focuses on a key enzyme in this system, β-N-acetyl-D-hexosaminidase (OfHex1), a member of the Glycosyl Hydrolase family 20 (GH20). OfHex1's critical role in chitin catabolism and its structural differences from homologous enzymes in vertebrates make it an attractive target for the development of species-specific and eco-friendly pesticides. This document provides an in-depth overview of OfHex1 function, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Function and Biological Significance

OfHex1 is a crucial enzyme involved in the breakdown of chitin, a major component of the insect exoskeleton. It functions as an exo-splitting enzyme, cleaving single β-N-acetyl-D-glucosamine (GlcNAc) units from the non-reducing ends of chito-oligosaccharides. This activity is vital for the degradation of the old cuticle during molting and for providing the building blocks for the new exoskeleton.

The expression of the OfHex1 gene is tightly regulated and linked to the insect's developmental stages. Transcriptional levels of OfHex1 increase dramatically just before the molting stage, underscoring its essential role in this process. RNA interference (RNAi) studies have demonstrated the vital function of OfHex1 during pupation. Inhibition of OfHex1 disrupts these fundamental processes, leading to mortality, which highlights its potential as an insecticide target.

Biochemical and Molecular Characteristics

OfHex1 has been isolated, purified, and characterized from the integument of fifth instar larvae of O. furnacalis. The enzyme exists as a homodimer in its native state.

| Property | Value | Reference |

| Molecular Mass (SDS-PAGE) | 67.0 kDa | |

| Molecular Mass (MS) | 67.0 kDa | |

| Native Form | Homodimer (128 kDa by gel filtration) | |

| Isoelectric Point (pI) | 4.7 | |

| Purification Fold | 1468-fold | |

| Activity Yield | 20% | |

| cDNA Length | 2.6 kb | |

| PDB ID (Crystal Structure) | 3NSN |

Substrate Specificity and Enzyme Kinetics

OfHex1 exhibits specificity for certain substrates, which is crucial for its biological function and for the design of specific inhibitors. The enzyme can hydrolyze p-nitrophenyl β-GlcNAc, p-nitrophenyl β-GalNAc, and chito-oligosaccharides with a degree of polymerization from 2 to 6. It shows a preference for shorter substrates. Notably, OfHex1 cannot hydrolyze complex N-glycan substrates or the long polymer chitin, indicating its specialized role in degrading chitin fragments. The 2-acetamido group and the β-glycosidic bond linkage in the substrate are essential for enzyme activity.

A potent and specific inhibitor of OfHex1 is TMG-chitotriomycin, which exhibits a Ki value of 0.065 μM and shows no measurable inhibition of human β-N-acetyl-D-hexosaminidases. The crystal structure of OfHex1 in complex with TMG-chitotriomycin has revealed a +1 subsite in the active pocket, with a key residue, Trp490, being crucial for this selective inhibition. Mutation of Trp490 to Alanine resulted in a 2,277-fold decrease in sensitivity to TMG-chitotriomycin and an 18-fold decrease in binding affinity for the substrate (GlcNAc)₂.

| Substrate/Inhibitor | Parameter | Value | Reference |

| TMG-chitotriomycin | Ki | 0.065 μM | |

| Berberine | Ki | 12 μM | |

| SYSU-1 (Berberine analog) | Ki | 8.5 μM |

Signaling and Metabolic Pathways

The primary pathway involving OfHex1 is the chitin degradation pathway, which is a critical part of the insect molting process. This pathway is hormonally regulated, primarily by ecdysteroids.

Caption: Chitin degradation and recycling pathway involving OfHex1.

Experimental Protocols

Purification of OfHex1 from O. furnacalis Integument

This protocol is based on the methodology described for the purification of OfHex1.

Caption: Workflow for the purification of OfHex1 enzyme.

Detailed Steps:

-

Tissue Homogenization: Dissect the integument from fifth instar larvae and homogenize in an appropriate extraction buffer.

-

Centrifugation: Clarify the homogenate by centrifugation to pellet cellular debris.

-

Ammonium Sulfate Precipitation: Fractionally precipitate the supernatant with ammonium sulfate. The fraction containing OfHex1 activity is collected.

-

Dialysis: Resuspend the pellet and dialyze extensively against a suitable buffer to remove excess salt.

-

Column Chromatography: Perform a series of column chromatography steps to purify OfHex1 to homogeneity. The described sequence includes Phenyl Sepharose, DEAE Sepharose Fast Flow, Superdex 200 gel filtration, and Resource Q anion exchange chromatography. Monitor the enzyme activity at each step.

Enzyme Activity Assay

The activity of OfHex1 is typically measured using a chromogenic substrate.

-

Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc).

-

Reaction Buffer: A suitable buffer at the optimal pH for the enzyme.

-

Procedure:

-

Incubate a known amount of purified enzyme with the substrate in the reaction buffer at the optimal temperature.

-

Stop the reaction by adding a high pH solution (e.g., Na₂CO₃).

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculate the enzyme activity based on a standard curve of p-nitrophenol.

-

Real-Time PCR (qRT-PCR) for OfHex1 Gene Expression Analysis

This method is used to quantify the transcript levels of OfHex1 at different developmental stages or in different tissues.

-

RNA Extraction: Isolate total RNA from the desired tissues or developmental stages of O. furnacalis.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

Primer Design: Design specific primers for the OfHex1 gene and a suitable reference gene (e.g., actin).

-

qPCR Reaction: Perform the quantitative PCR using a SYBR Green-based master mix, the synthesized cDNA, and the specific primers.

-

Data Analysis: Analyze the amplification data using the comparative C(T) method (ΔΔCT) to determine the relative expression level of OfHex1.

RNA Interference (RNAi)

RNAi is employed to study the in vivo function of OfHex1 by knocking down its expression.

-

dsRNA Synthesis: Synthesize double-stranded RNA (dsRNA) corresponding to a specific region of the OfHex1 gene.

-

Injection: Inject the dsRNA into the hemocoel of O. furnacalis larvae. A control group should be injected with a non-specific dsRNA (e.g., from GFP).

-

Phenotypic Observation: Monitor the insects for any developmental defects, such as molting failure or abnormal pupation.

-

Verification of Knockdown: Confirm the reduction in OfHex1 transcript levels in dsRNA-treated insects using qRT-PCR.

OfHex1 as a Target for Drug Development

The specificity of OfHex1 and its absence in vertebrates and plants make it an ideal target for the development of environmentally friendly insecticides. Structure-guided computational approaches, including virtual screening and molecular dynamics simulations, have been employed to identify potential inhibitors of OfHex1. These studies have targeted the active site of the enzyme, leveraging the crystal structure of OfHex1 (PDB ID: 3NSN). The identification of potent and selective inhibitors, such as TMG-chitotriomycin, validates this approach. Further research focusing on the discovery of novel small molecule inhibitors that bind to the active site of OfHex1 holds significant promise for the development of next-generation pesticides for the control of O. furnacalis.

References

- 1. Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of OfHex1 in Insect Chitin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitin, an essential structural component of the insect exoskeleton and peritrophic matrix, undergoes continuous synthesis and degradation throughout insect development, particularly during molting.[1][2][3] The enzymatic machinery governing chitin metabolism presents a promising avenue for the development of novel and specific insecticides.[4][5] This technical guide focuses on OfHex1, a key β-N-acetyl-D-hexosaminidase from the Asian corn borer, Ostrinia furnacalis, a significant agricultural pest. OfHex1 plays a critical role in the final steps of chitin degradation, breaking down chitooligosaccharides into monosaccharides for recycling. Its unique structural and functional characteristics, distinct from mammalian homologues, underscore its potential as a selective target for insecticide development. This document provides a comprehensive overview of OfHex1, including its biochemical properties, the methodologies used to study its function, and its role within the broader context of insect chitin metabolism.

Introduction to Insect Chitin Metabolism

Chitin, a polymer of N-acetyl-β-D-glucosamine, is a vital biopolymer in insects, providing structural integrity to the cuticle and the peritrophic matrix lining the midgut. The rigid exoskeleton necessitates periodic shedding, or molting, to accommodate growth. This process involves a tightly regulated interplay between chitin synthesis and degradation.

The chitin metabolic pathway involves several key enzymes. Chitin synthases polymerize UDP-N-acetylglucosamine into chitin chains. During molting, chitinases cleave these long chitin polymers into smaller chitooligosaccharides. Finally, β-N-acetyl-D-hexosaminidases, such as OfHex1, hydrolyze these oligosaccharides into N-acetyl-β-D-glucosamine (GlcNAc) monomers, which can be recycled for the synthesis of new chitin or other metabolic processes.

OfHex1, belonging to the glycoside hydrolase family 20 (GH20), is a crucial enzyme in this degradation pathway. Its inhibition disrupts the molting process, leading to insect mortality, making it an attractive target for the development of environmentally benign insecticides.

Biochemical Properties of OfHex1

OfHex1 has been cloned, expressed, and characterized, revealing its specific enzymatic properties. The recombinant protein, often expressed in Pichia pastoris, exists as a homodimer with a molecular weight of approximately 130 kDa.

Quantitative Data on OfHex1 Activity

The enzymatic activity of OfHex1 has been quantified using various substrates and inhibitors. The following tables summarize key quantitative data from published studies.

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |

| p-Nitrophenyl-β-GlcNAc | 0.23 ± 0.02 | 15.8 ± 0.66 | 68.7 | |

| p-Nitrophenyl-β-GalNAc | 0.18 ± 0.01 | 12.3 ± 0.45 | 68.3 | |

| (GlcNAc)2 | 0.11 ± 0.01 | - | - |

| Inhibitor | Type | Ki (μM) | IC50 (μM) | Reference |

| TMG-chitotriomycin | Competitive | - | 0.018 ± 0.001 | |

| Allosamidin | Competitive | - | - | |

| Compound 5 | Competitive | 28.9 ± 0.5 | >100 (vs. HsHexB) | |

| Berberine | Competitive | 12 | - | |

| SYSU-1 (Berberine analog) | Competitive | 8.5 | - |

Experimental Protocols

Understanding the function of OfHex1 has been made possible through a variety of experimental techniques. This section details the methodologies for key experiments.

Gene Cloning and Recombinant Protein Expression

Objective: To obtain sufficient quantities of pure OfHex1 for biochemical characterization.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the integument of 5th instar O. furnacalis larvae. First-strand cDNA is synthesized using a reverse transcriptase.

-

Gene Amplification: The full-length open reading frame of OfHex1 is amplified from the cDNA library using gene-specific primers designed based on the known sequence (GenBank No: ABI81756.1).

-

Vector Construction: The amplified OfHex1 gene is cloned into an expression vector, such as pPICZαA, for expression in the yeast Pichia pastoris.

-

Yeast Transformation and Expression: The recombinant plasmid is transformed into P. pastoris cells (e.g., strain X-33). Expression is induced with methanol.

-

Protein Purification: The secreted recombinant OfHex1 is purified from the culture supernatant using a combination of ammonium sulfate precipitation, metal chelating affinity chromatography (e.g., Ni-NTA), and anion exchange chromatography.

Enzyme Kinetics Assay

Objective: To determine the kinetic parameters of OfHex1 with different substrates.

Methodology:

-

Reaction Mixture: The standard assay mixture contains purified recombinant OfHex1, a specific substrate (e.g., p-nitrophenyl-β-D-N-acetylglucosaminide), and buffer (e.g., sodium acetate buffer, pH 5.5).

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 40°C) for a defined period.

-

Reaction Termination: The reaction is stopped by adding a high pH solution (e.g., 0.2 M Na2CO3).

-

Detection: The amount of product released (e.g., p-nitrophenol) is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).

-

Data Analysis: Kinetic parameters (Km and Vmax) are calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

RNA Interference (RNAi)

Objective: To study the in vivo function of OfHex1 by silencing its gene expression.

Methodology:

-

dsRNA Synthesis: A fragment of the OfHex1 gene is amplified by PCR using primers containing T7 promoter sequences. The PCR product is used as a template for in vitro transcription to synthesize double-stranded RNA (dsRNA) using a commercially available kit.

-

dsRNA Injection: A specific dose of the purified OfHex1 dsRNA is injected into the hemocoel of O. furnacalis larvae. A control group is injected with dsRNA targeting a non-related gene (e.g., GFP).

-

Gene Expression Analysis: At different time points post-injection, total RNA is extracted from the larvae. The expression level of OfHex1 is quantified using quantitative real-time PCR (qRT-PCR) to confirm gene silencing.

-

Phenotypic Observation: The physiological effects of OfHex1 knockdown, such as molting defects and mortality rates, are observed and recorded.

Signaling Pathways and Workflows

The following diagrams illustrate the chitin metabolism pathway and a typical experimental workflow for studying OfHex1.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. researchgate.net [researchgate.net]

- 3. Chitin Metabolism - Glycopedia [glycopedia.eu]

- 4. Identification of novel insect β-N-acetylhexosaminidase OfHex1 inhibitors based on virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A modeling study for structure features of β-N-acetyl-D-hexosaminidase from Ostrinia furnacalis and its novel inhibitor allosamidin: species selectivity and multi-target characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

OfHex1-IN-1: A Technical Guide to a Novel Insect-Specific Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

OfHex1-IN-1, also known as compound 11c, is a potent and selective inhibitor of OfHex1, a β-N-acetylhexosaminidase found in the Asian corn borer, Ostrinia furnacalis. As a crucial enzyme in insect chitin metabolism, OfHex1 presents a promising target for the development of environmentally-friendly pesticides. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended for professionals in chemical biology and drug development.

Chemical Structure and Physicochemical Properties

This compound is a synthetic molecule belonging to the class of ureido thioglycosides. A visual representation of its chemical structure has been requested but is not publicly available at this time.

Table 1: Physicochemical and Biological Properties of this compound

| Property | Value | Notes |

| Chemical Class | Ureido thioglycoside | Synthetically derived organic compound. |

| Molecular Target | OfHex1 (β-N-acetylhexosaminidase) | Enzyme from Ostrinia furnacalis. |

| IC50 | 28.1 μM | Concentration for 50% inhibition of OfHex1 activity.[1] |

| Ki | 25.6 μM | Inhibition constant, indicating binding affinity to OfHex1.[1] |

| Selectivity | High selectivity over human HsHexB and hOGA | Demonstrates specificity for the insect enzyme over homologous human enzymes. |

| Solubility & Storage | Soluble in DMSO. Store at -20°C for long term. | General guidance for similar research compounds. Specific experimental data is not readily available. |

Mechanism of Action

This compound functions as an inhibitor of the OfHex1 enzyme, which plays a critical role in the degradation of chitin, an essential component of an insect's exoskeleton. By inhibiting OfHex1, this compound disrupts the molting process, which is vital for insect growth and development. This targeted disruption makes this compound a candidate for a species-specific insecticide with potentially low toxicity to non-target organisms. The inhibition is competitive, suggesting that this compound binds to the active site of the enzyme, preventing the natural substrate from binding.

Experimental Protocols

Detailed experimental procedures for the synthesis and enzymatic assays of this compound are outlined in the primary scientific literature. Below are generalized protocols based on common methodologies for this class of compounds.

Synthesis of this compound (General Outline)

The synthesis of ureido thioglycosides like this compound is a multi-step process that typically involves:

-

Preparation of a Glycosyl Donor: Starting from a protected monosaccharide, a suitable leaving group is introduced at the anomeric position.

-

Introduction of the Thio-Linkage: The glycosyl donor is reacted with a thiol-containing reagent to form a thioglycoside.

-

Deprotection and Urea Formation: Protective groups are removed, and the desired ureido moiety is introduced by reacting an amine with an isocyanate or a related reagent.

-

Purification: The final product is purified using techniques such as column chromatography and characterized by NMR and mass spectrometry.

OfHex1 Enzyme Inhibition Assay

The inhibitory potency of this compound against OfHex1 is determined using a colorimetric enzyme assay.

-

Reagents and Materials:

-

Recombinant OfHex1 enzyme

-

p-Nitrophenyl-β-D-N-acetylglucosaminide (pNP-GlcNAc) as the substrate

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.5)

-

This compound dissolved in DMSO

-

Stop solution (e.g., 0.4 M Na2CO3)

-

96-well microplate

-

Microplate reader

-

-

Assay Procedure:

-

A solution of OfHex1 enzyme is prepared in the assay buffer.

-

Serial dilutions of this compound are prepared in DMSO and then diluted in the assay buffer.

-

In a 96-well plate, the enzyme solution is added to wells containing either the inhibitor dilutions or a DMSO control.

-

The plate is pre-incubated at 37°C for 10 minutes.

-

The enzymatic reaction is initiated by adding the pNP-GlcNAc substrate to all wells.

-

The reaction is allowed to proceed at 37°C for 20 minutes.

-

The reaction is terminated by the addition of the stop solution.

-

The absorbance is measured at 405 nm to quantify the amount of p-nitrophenol produced.

-

-

Data Analysis:

-

The percent inhibition for each inhibitor concentration is calculated relative to the DMSO control.

-

The IC50 value is determined by fitting the dose-response data to a suitable equation using graphing software.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, requiring knowledge of the substrate concentration and the enzyme's Michaelis constant (Km) for the substrate.

-

Visualizations

Logical Flow of OfHex1 Inhibition

The following diagram illustrates the competitive inhibition of the OfHex1 enzyme by this compound, preventing the breakdown of its natural substrate.

Caption: Inhibition of OfHex1 by this compound.

Experimental Workflow for Inhibitor Characterization

This diagram outlines the typical workflow from the synthesis of a potential inhibitor to its full characterization.

Caption: Workflow for OfHex1 inhibitor evaluation.

References

In-Depth Technical Guide to the Inhibitory Kinetics of OfHex1-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory kinetics of OfHex1-IN-1, a potent and selective inhibitor of β-N-acetylhexosaminidase from the Asian corn borer, Ostrinia furnacalis (OfHex1). This document details the quantitative kinetic parameters of this compound and other key inhibitors, outlines the experimental protocols for their determination, and illustrates the relevant biological pathways and experimental workflows.

Introduction to OfHex1 as a Pesticide Target

Ostrinia furnacalis is a major agricultural pest, causing significant economic losses in corn and other crops. Chitin is a vital structural component of the insect exoskeleton, and its degradation is essential for processes like molting, pupation, and growth.[1] OfHex1 is a critical enzyme in the chitin catabolic pathway, responsible for cleaving terminal N-acetyl-β-D-glucosaminide residues.[2] The inhibition of OfHex1 disrupts these fundamental physiological processes, leading to insect mortality. As chitin is absent in plants and vertebrates, OfHex1 presents a highly specific and promising target for the development of environmentally friendly and species-selective pesticides.[1]

Quantitative Inhibitory Kinetics of OfHex1 Inhibitors

A number of inhibitors targeting OfHex1 have been identified and characterized. This compound (also known as compound 11c) is a notable potent and selective inhibitor. The inhibitory activities of this compound and other significant inhibitors are summarized in the tables below.

Table 1: Inhibitory Kinetics of this compound

| Inhibitor | IC50 (μM) | Ki (μM) | Inhibition Type | Source |

| This compound | 28.1 | 25.6 | Not Specified |

Table 2: Inhibitory Kinetics of Other Key OfHex1 Inhibitors

| Inhibitor | IC50 (μM) | Ki (μM) | Inhibition Type | Source |

| Compound 5 | >100 (selective against HsHexB and hOGA) | 28.9 ± 0.5 | Not Specified | |

| Compound 15r | Not Reported | 5.3 | Not Specified | |

| Compound 15y | Not Reported | 2.7 | Not Specified | |

| Berberine | Not Reported | 12 | Competitive | |

| SYSU-1 (Berberine analog) | Not Reported | 8.5 | Competitive | |

| TMG-chitotriomycin | Not Reported | 0.065 | Not Specified | |

| N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide | Not Reported | 11.2 | Not Specified |

Experimental Protocols

The determination of the inhibitory kinetics of compounds against OfHex1 involves several key experimental procedures, from enzyme purification to the inhibition assay itself.

Expression and Purification of Recombinant OfHex1

Recombinant OfHex1 can be expressed in a suitable system (e.g., Pichia pastoris) and purified to homogeneity. A typical purification procedure involves a combination of:

-

Ammonium Sulfate Precipitation: To initially concentrate the protein from the culture supernatant.

-

Metal Chelating Affinity Chromatography: (e.g., Ni-NTA) to purify His-tagged recombinant protein.

-

Anion Exchange Chromatography: For further purification based on charge.

The purity and molecular weight of the recombinant OfHex1 are confirmed by SDS-PAGE and gel filtration chromatography. The purified enzyme should exhibit enzymatic activity comparable to the native form.

OfHex1 Enzyme Inhibition Assay

The inhibitory activity of compounds like this compound is determined using an in vitro enzyme inhibition assay. A common method utilizes a chromogenic or fluorogenic substrate.

Materials:

-

Purified recombinant OfHex1

-

Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) or 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4MU-GlcNAc)

-

Assay Buffer: e.g., 100 mM citrate/phosphate buffer, pH 6.0

-

Inhibitor stock solutions (dissolved in a suitable solvent like DMSO)

-

Stop Solution: e.g., 0.2 M sodium borate buffer (pH 10.0) for pNP-GlcNAc assay

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure for IC50 Determination:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 96-well plate, add a constant amount of OfHex1 enzyme to each well (except for the blank).

-

Add the different concentrations of the inhibitor to the respective wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding a fixed concentration of the substrate (e.g., pNP-GlcNAc) to all wells.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm (for p-nitrophenol) or fluorescence at an excitation/emission of ~360/450 nm (for 4-methylumbelliferone).

-

The percentage of inhibition is calculated for each inhibitor concentration relative to the control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Procedure for Ki and Inhibition Type Determination:

-

To determine the inhibition constant (Ki) and the mode of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor.

-

The initial reaction velocities are measured at each combination of substrate and inhibitor concentration.

-

The data is then plotted using methods such as the Lineweaver-Burk plot (double reciprocal plot) or Dixon plot.

-

The intersection of the lines on these plots indicates the type of inhibition (competitive, non-competitive, or uncompetitive), and the Ki value can be calculated from the intercepts and slopes of these lines.

Signaling Pathways and Experimental Workflows

Chitin Degradation Pathway in Insects

OfHex1 is a key enzyme in the chitin degradation pathway, which is crucial for the insect life cycle. The pathway involves the breakdown of chitin into smaller oligosaccharides and ultimately to N-acetylglucosamine, which can be recycled.

Caption: Simplified diagram of the insect chitin degradation pathway and the inhibitory action of this compound.

Workflow for OfHex1 Inhibitor Screening and Characterization

The discovery and characterization of OfHex1 inhibitors like this compound often follow a multi-step workflow that combines computational and experimental approaches.

References

An In-depth Technical Guide on the Binding Site of OfHex1-IN-1 on the OfHex1 Enzyme

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the inhibitor OfHex1-IN-1 and the Ostrinia furnacalis β-N-acetyl-D-hexosaminidase (OfHex1) enzyme, a key target for the development of species-specific insecticides.

Quantitative Binding Data

The inhibitory activity of this compound and other relevant compounds against OfHex1 has been characterized through various studies. The following table summarizes the key quantitative data for these inhibitors.

| Inhibitor | IC50 (μM) | Ki (μM) | Inhibition Type | Reference |

| This compound (compound 11c) | 28.1 | 25.6 | Competitive | [1] |

| TMG-chitotriomycin | - | 0.065 | Competitive | [2] |

| Berberine | - | 12 | Competitive | [3] |

| SYSU-1 (Berberine analog) | - | 8.5 | Competitive | [3] |

| Compound 5 (from ZINC library) | > 100 (against HsHexB and hOGA) | 28.9 ± 0.5 | - | [4] |

| Compound 15r (naphthalimide) | - | 5.3 | - | |

| Compound 15y (naphthalimide) | - | 2.7 | - | |

| Compound 10k | - | 4.30 | Competitive | |

| Compound 10u | - | 3.72 | Competitive | |

| Compound 10v | - | 4.56 | Competitive |

The OfHex1 Active Site and Inhibitor Binding

The crystal structure of OfHex1 reveals a well-defined active site crucial for its catalytic activity and for inhibitor binding. The binding pocket of OfHex1 is distinguished from its human counterparts by its size and shape, which allows for the selective inhibition of the insect enzyme.

Key residues within the active site play a pivotal role in the binding of substrates and inhibitors. Notably, Trp490 at the +1 subsite is a key residue for the selective inhibition by TMG-chitotriomycin. Mutation of Trp490 to Alanine resulted in a significant decrease in sensitivity to this inhibitor. Another critical residue is Trp448 , which acts as a "lid" at the entrance of the active site, participating in an "open-close" mechanism that is characteristic of OfHex1. The catalytic triad of OfHex1 is composed of D249, H303, and E368 .

For competitive inhibitors like this compound, the binding occurs within this active site, preventing the substrate from accessing the catalytic residues. The interaction is often stabilized by a network of hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues. Specifically, π-π stacking interactions with tryptophan residues, such as W424, W448, and W524 , are significant for the binding of many inhibitors. The residues Val327 and Glu328 are also essential for the hydrolytic activity of OfHex1.

Experimental Protocols

The identification and characterization of OfHex1 inhibitors like this compound typically involve a combination of computational and experimental techniques.

1. Virtual Screening and Molecular Docking:

-

Objective: To identify potential inhibitors from large compound libraries.

-

Methodology:

-

A 3D model of the OfHex1 enzyme, often from a crystal structure (e.g., PDB ID: 3NSM), is used as the target.

-

A library of small molecules (e.g., ZINC database, ChemBridge) is prepared for docking, which includes generating 3D conformers.

-

Molecular docking simulations are performed to predict the binding mode and affinity of the compounds within the OfHex1 active site. Programs like Glide are used for this purpose.

-

Compounds are ranked based on their docking scores, and top candidates are selected for further experimental validation.

-

2. Enzyme Inhibition Assay:

-

Objective: To experimentally determine the inhibitory activity of the selected compounds.

-

Methodology:

-

Recombinant OfHex1 enzyme is expressed and purified.

-

The enzyme activity is measured using a chromogenic or fluorogenic substrate, such as p-nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc).

-

The enzyme is incubated with various concentrations of the inhibitor (e.g., this compound).

-

The reaction is initiated by adding the substrate, and the rate of product formation is monitored spectrophotometrically.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

-

To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at different substrate and inhibitor concentrations, followed by analysis using methods like Lineweaver-Burk plots.

-

3. Molecular Dynamics (MD) Simulations:

-

Objective: To investigate the stability of the enzyme-inhibitor complex and the detailed molecular interactions.

-

Methodology:

-

The docked complex of OfHex1 and the inhibitor is used as the starting structure.

-

MD simulations are run for a specific duration (e.g., 40 ns) to simulate the dynamic behavior of the complex in a solvent environment.

-

The trajectory of the simulation is analyzed to assess the stability of the binding and to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained over time.

-

Binding free energy calculations (e.g., MM-GBSA) can be performed to further quantify the binding affinity.

-

Visualizations

Caption: Experimental workflow for identifying and characterizing OfHex1 inhibitors.

Caption: Model of inhibitor interaction within the OfHex1 active site.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of novel insect β-N-acetylhexosaminidase OfHex1 inhibitors based on virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Selectivity Profile of OfHex1-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selectivity profile of OfHex1-IN-1, a potent and selective inhibitor of the insect β-N-acetylhexosaminidase 1 (OfHex1) from the Asian corn borer, Ostrinia furnacalis. OfHex1 is a critical enzyme in the chitin degradation pathway of insects, making it a promising target for the development of species-specific and environmentally friendly insecticides. This document summarizes the quantitative selectivity data, outlines the experimental methodologies for its determination, and visualizes the relevant biological and experimental workflows.

Selectivity Profile of this compound

This compound (also referred to as compound 11c) demonstrates significant selectivity for insect OfHex1 over its human orthologs, human β-N-acetylhexosaminidase B (HsHexB) and human O-GlcNAcase (hOGA). This selectivity is crucial for minimizing off-target effects and ensuring the safety of potential insecticidal agents. The inhibitory activity of this compound is summarized in the table below.

| Target Enzyme | Inhibitor | IC50 (μM) | Ki (μM) | Selectivity over Human Homologs |

| Ostrinia furnacalis β-N-acetylhexosaminidase 1 (OfHex1) | This compound | 28.1 ± 1.6[1][2] | 25.6[1][2] | - |

| Human O-GlcNAcase (hOGA) | This compound | > 100[1] | > 100 | > 3.5-fold (based on IC50) |

| Human β-N-acetylhexosaminidase B (HsHexB) | This compound | > 100 | > 100 | > 3.5-fold (based on IC50) |

Table 1: Inhibitory activity and selectivity of this compound against OfHex1 and human hexosaminidases.

Experimental Protocols

The determination of the inhibitory activity and selectivity of this compound involves a series of biochemical assays. The following is a generalized protocol for a β-N-acetylhexosaminidase inhibition assay.

Enzyme Inhibition Assay (General Protocol)

This protocol is based on the spectrophotometric measurement of the hydrolysis of a chromogenic substrate.

Materials:

-

Purified recombinant OfHex1, HsHexB, and hOGA enzymes.

-

This compound (or other test inhibitors).

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) as the substrate.

-

Assay buffer (e.g., 50 mM sodium citrate, pH 5.0).

-

Stop solution (e.g., 0.5 M sodium carbonate).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Enzyme Preparation: Dilute the purified enzymes to a working concentration in the assay buffer. The final enzyme concentration should be chosen to ensure a linear reaction rate during the incubation period.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. A suitable solvent, such as DMSO, may be used for initial stock solutions, ensuring the final concentration in the assay does not affect enzyme activity.

-

Assay Reaction: a. To each well of a 96-well microplate, add the following in order:

- Assay buffer.

- Inhibitor solution at various concentrations (or vehicle control).

- Enzyme solution. b. Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). c. Initiate the reaction by adding the substrate solution (pNP-GlcNAc).

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding the stop solution. The stop solution will raise the pH, which both halts the enzymatic reaction and develops the color of the p-nitrophenol product.

-

Data Acquisition: Measure the absorbance of the liberated p-nitrophenol at a wavelength of 405 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism). d. The inhibitor constant (Ki) can be determined by performing the assay with varying substrate concentrations and analyzing the data using methods such as the Dixon plot or non-linear regression analysis of the Michaelis-Menten equation.

Visualizations

Chitin Degradation Pathway in Insects

OfHex1 is a key enzyme in the final step of chitin degradation, a process essential for insect molting and growth. The pathway involves the coordinated action of chitinases and β-N-acetylhexosaminidases.

References

OfHex1: A Strategic Target for the Development of Eco-Friendly Insecticides

An In-depth Technical Guide for Researchers and Drug Development Professionals

The escalating demand for sustainable agricultural practices has intensified the search for green pesticides that are both effective against specific pests and benign to non-target organisms and the environment. A promising avenue of research is the targeting of insect-specific biological processes. This whitepaper delves into the core of one such target: OfHex1, a β-N-acetyl-D-hexosaminidase from the Asian corn borer, Ostrinia furnacalis. We present a comprehensive overview of OfHex1's function, its validation as an insecticidal target, and the methodologies for identifying and evaluating potential inhibitors.

The Critical Role of OfHex1 in Insect Physiology

OfHex1 is a pivotal enzyme in the chitin degradation pathway of Ostrinia furnacalis, one of the most destructive agricultural pests for maize and other crops.[1][2] Chitin, a polymer of N-acetylglucosamine, is a major structural component of the insect exoskeleton and gut lining.[3][4] The degradation and remodeling of chitin are essential for insect growth, molting (ecdysis), and pupation.[2]

OfHex1 belongs to the glycosyl hydrolase family 20 (GH20) and functions to break down chitooligosaccharides into monomeric N-acetylglucosamine units. This process is vital for the shedding of the old cuticle and the formation of a new one. Crucially, the chitin metabolic pathway is absent in vertebrates and plants, making enzymes like OfHex1 highly specific and therefore attractive targets for the development of selective insecticides. Inhibition of OfHex1 disrupts the molting process, leading to developmental defects and ultimately, insect mortality.

Validation of OfHex1 as an Insecticidal Target through RNA Interference

In Vivo Effects of OfHex1 Silencing

Injection of double-stranded RNA (dsRNA) specific to the OfHex1 gene into fifth-instar larvae of O. furnacalis resulted in significant down-regulation of the OfHex1 transcript. While the larvae initially appeared normal, the knockdown of OfHex1 led to a lethal phenotype during the pupation stage. The treated larvae were unable to completely shed their old cuticles, a critical step in metamorphosis, leading to pupation failure and mortality. This experiment unequivocally confirms the vital role of OfHex1 in the insect's life cycle.

| RNAi Experiment Summary | |

| Target Gene | OfHex1 |

| Organism | Ostrinia furnacalis (Fifth-instar larvae) |

| Method of dsRNA Delivery | Microinjection |

| Observed Phenotype | Failure to completely shed old cuticle during pupation |

| Outcome | Lethal pupation defects |

| Reference |

Experimental Protocol: RNA Interference (RNAi) of OfHex1 in Ostrinia furnacalis

The following protocol outlines the key steps for validating the function of OfHex1 using RNAi, based on methodologies described in the literature.

-

dsRNA Synthesis:

-

A gene-specific fragment of OfHex1 is amplified by PCR using primers containing T7 promoter sequences at their 5' ends.

-

The PCR product is used as a template for in vitro transcription using a T7 RNA polymerase kit to synthesize sense and antisense RNA strands.

-

The complementary RNA strands are annealed to form dsRNA.

-

The resulting dsRNA is purified and its integrity is verified by agarose gel electrophoresis. A non-specific dsRNA, such as that for Green Fluorescent Protein (GFP), is synthesized as a control.

-

-

Insect Rearing and dsRNA Injection:

-

Ostrinia furnacalis larvae are reared on an artificial diet under controlled laboratory conditions.

-

Fifth-instar day 2 larvae are selected for injection.

-

A specific dose of purified OfHex1 dsRNA (e.g., in µg per larva) is injected into the hemocoel of each larva using a microinjector.

-

The control group is injected with an equivalent dose of GFP dsRNA.

-

-

Phenotypic Observation and Analysis:

-

The larvae are monitored daily for any developmental or behavioral abnormalities.

-

The timing and success of pupation are recorded.

-

Phenotypes, such as incomplete ecdysis, are documented through photography.

-

-

Gene Expression Analysis:

-

To confirm the silencing of OfHex1, RNA is extracted from a subset of treated and control larvae at specific time points post-injection.

-

Quantitative real-time PCR (qRT-PCR) is performed to measure the relative transcript levels of OfHex1.

-

Discovery of OfHex1 Inhibitors for Green Pesticide Development

The identification of potent and selective inhibitors of OfHex1 is a key strategy for developing novel green pesticides. Both computational and experimental approaches have been employed to discover and optimize such compounds.

Structure-Guided Virtual Screening

Computational methods, such as virtual screening, leverage the three-dimensional structure of OfHex1 to identify potential small molecule inhibitors from large chemical libraries.

The general workflow for virtual screening includes:

-

Target Preparation: The crystal structure of OfHex1 (e.g., PDB ID: 3NSN) is prepared for docking by adding hydrogen atoms, assigning bond orders, and minimizing the energy.

-

Library Preparation: A large library of commercially available or custom-synthesized compounds is prepared by generating 3D conformers and assigning appropriate chemical properties.

-

Molecular Docking: The compound library is docked into the active site of OfHex1 using software like Glide. The docking scores are used to rank the compounds based on their predicted binding affinity.

-

Filtering and Selection: The top-scoring compounds are further filtered based on their specificity for OfHex1 over homologous enzymes in non-target organisms (e.g., human β-N-acetylhexosaminidase) and their "pesticide-likeliness" properties.

-

Molecular Dynamics (MD) Simulations: The stability of the interaction between the most promising hits and OfHex1 is evaluated using MD simulations.

In Vitro and In Vivo Evaluation of Inhibitors

Promising candidates from virtual screening or rational design are synthesized and evaluated for their inhibitory activity against OfHex1 and their insecticidal effects.

| Selected OfHex1 Inhibitors and their In Vitro Activity | ||

| Compound | Inhibitory Constant (Ki) | Reference |

| Glycosylated Naphthalimide 15y | 2.7 µM | |

| Glycosylated Naphthalimide 15r | 5.3 µM | |

| Compound 5 (from virtual screening) | 28.9 ± 0.5 µM |

In vivo bioassays are then conducted to assess the insecticidal activity of the most potent inhibitors against Ostrinia furnacalis and other insect pests.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion and Future Directions

Future research should focus on:

-

High-throughput screening of diverse chemical libraries to identify novel inhibitor scaffolds.

-

Structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.

-

Assessing the impact on non-target arthropods to ensure environmental safety.

By focusing on well-validated and specific targets like OfHex1, the development of next-generation, environmentally compatible pesticides can be significantly advanced, contributing to global food security and sustainable agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for OfHex1 Inhibitors in Green Pesticide Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of environmentally benign pesticides is a critical endeavor in modern agriculture to mitigate the adverse effects of conventional chemical pesticides on non-target organisms and ecosystems. A promising strategy in green pesticide development is the targeting of biological macromolecules that are essential for pests but absent in beneficial organisms, such as vertebrates and pollinating insects.[1] One such target is the enzyme β-N-acetyl-D-hexosaminidase (Hex), which plays a crucial role in the chitin catabolism of insects.[2][3]

OfHex1, a β-N-acetyl-D-hexosaminidase from the Asian corn borer, Ostrinia furnacalis, is a key enzyme involved in insect growth, molting, and pupation.[3][4] Inhibition of OfHex1 disrupts these fundamental processes, ultimately leading to insect mortality. The structural differences between insect and human β-N-acetyl-D-hexosaminidases allow for the design of species-specific inhibitors, paving the way for the development of selective and eco-friendly insecticides.

These application notes provide a comprehensive overview of the methodologies used to identify and characterize inhibitors of OfHex1, offering a valuable resource for researchers engaged in the development of novel green pesticides.

Data Presentation: Inhibitory Activities of OfHex1 Inhibitors

The following tables summarize the quantitative data for various compounds that have been identified as inhibitors of OfHex1. This data is essential for comparing the potency and selectivity of different chemical scaffolds.

Table 1: In Vitro Inhibitory Potency of Various Compounds against OfHex1

| Compound | Type | Ki (µM) | IC50 (µM) | Reference |

| TMG-chitotriomycin | Natural Product | 0.065 | - | |

| Glycosylated Naphthalimide 15y | Synthetic | 2.7 | - | |

| Glycosylated Naphthalimide 15r | Synthetic | 5.3 | - | |

| Berberine | Natural Product | 12 | - | |

| Compound 5 | Synthetic (Virtual Screen) | 28.9 ± 0.5 | >100 (HsHexB & hOGA) | |

| Q1 (Naphthalimide) | Synthetic | 4.28 | - | |

| Q2 (Naphthalimide) | Synthetic | 0.3 | >100 (HsHex) |

Table 2: Selectivity of OfHex1 Inhibitors against Human Homologues

| Compound | OfHex1 Ki (µM) | Human HexB IC50 (µM) | Human OGA IC50 (µM) | Selectivity (HsHexB/OfHex1) | Selectivity (hOGA/OfHex1) | Reference |

| TMG-chitotriomycin | 0.065 | No measurable inhibition | - | High | - | |

| Compound 15y | 2.7 | High selectivity | High selectivity | Not specified | Not specified | |

| Compound 15r | 5.3 | High selectivity | High selectivity | Not specified | Not specified | |

| Compound 5 | 28.9 | > 100 | > 100 | > 3.46 | > 3.46 | |

| Q2 | 0.3 | > 100 | - | > 333 | - |

Table 3: In Vivo Insecticidal Activity of Selected Compounds against Pest Insects

| Compound | Target Pest | Assay Method | Concentration | Mortality/Effect | Reference |

| Glycosylated Naphthalimides (15r, 15y) | Myzus persicae, Plutella xylostella, Ostrinia furnacalis | Not specified | Not specified | Significant biological activity | |

| Berberine | Ostrinia furnacalis | Larval feeding | 0.5 mM | Some larval death and impaired growth | |

| Pyrroloquinazoline-1,3-diamine (4h) | Ostrinia furnacalis (3rd instar larvae) | Feeding | 2 mM | 86.7% efficacy |

Signaling Pathway and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language.

Signaling Pathway

Caption: Chitin degradation pathway and the role of OfHex1.

Experimental Workflows

Caption: Workflow for discovery of OfHex1 inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Protocol 1: Expression and Purification of Recombinant OfHex1

This protocol describes the expression of OfHex1 in a yeast expression system and its subsequent purification.

1. Gene Cloning and Expression Vector Construction: a. The full-length cDNA of OfHex1 is cloned into an appropriate expression vector (e.g., pPICZα A for Pichia pastoris). b. The construct is then transformed into a suitable host strain (e.g., P. pastoris X-33).

2. Protein Expression: a. A single colony of the transformed yeast is used to inoculate a starting culture in BMGY medium and grown overnight. b. The cells are then harvested and resuspended in BMMY medium containing methanol to induce protein expression. c. The culture is incubated for an extended period (e.g., 120 hours) with daily addition of methanol to maintain induction.

3. Protein Purification: a. The culture supernatant containing the secreted recombinant OfHex1 is collected by centrifugation. b. The supernatant is subjected to ammonium sulfate precipitation to concentrate the protein. c. The protein pellet is redissolved and purified using a combination of chromatography techniques, such as metal chelating affinity chromatography followed by anion exchange chromatography. d. The purity of the final protein is assessed by SDS-PAGE.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of test compounds against OfHex1.

1. Reagents and Materials: a. Purified recombinant OfHex1 enzyme. b. Fluorogenic substrate: 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc). c. Assay buffer (e.g., phosphate buffer, pH 7.0). d. Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO). e. 96-well microplate and a fluorescence microplate reader.

2. Assay Procedure: a. In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the OfHex1 enzyme solution. Include a control well with buffer and enzyme but no inhibitor. b. Pre-incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C). c. Initiate the reaction by adding the substrate (4-MU-GlcNAc) to all wells. d. Monitor the fluorescence of the released 4-methylumbelliferone (4-MU) over time using a microplate reader (Excitation: ~360 nm, Emission: ~450 nm). e. The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

3. Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration compared to the control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. c. To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.

Protocol 3: In Vivo Insecticidal Bioassay against Ostrinia furnacalis

This protocol details the method for assessing the insecticidal activity of OfHex1 inhibitors on O. furnacalis larvae.

1. Insect Rearing: a. Maintain a laboratory colony of O. furnacalis on an artificial diet under controlled conditions (e.g., 27 ± 1 °C, 70-80% relative humidity, 16:8 h light:dark photoperiod).

2. Diet Preparation: a. Prepare the artificial diet for the larvae. b. Dissolve the test compound in a suitable solvent and mix it thoroughly with the diet at various concentrations. A control diet containing only the solvent should also be prepared.

3. Bioassay: a. Place a known number of newly hatched neonates or third-instar larvae of O. furnacalis into individual containers (e.g., wells of a multi-well plate) containing the treated or control diet. b. Maintain the larvae under the same controlled conditions as the main colony. c. Record larval mortality and any sublethal effects (e.g., growth inhibition, delayed development) at regular intervals (e.g., daily for 7 days).

4. Data Analysis: a. Calculate the percentage mortality at each concentration, correcting for any mortality in the control group using Abbott's formula. b. Determine the lethal concentration (LC50), the concentration that causes 50% mortality, by probit analysis.

Protocol 4: Selectivity Assay against Human β-N-acetylhexosaminidase

To assess the green potential of an OfHex1 inhibitor, it is crucial to evaluate its selectivity against human homologues, such as β-N-acetylhexosaminidase B (HsHexB).

1. Reagents and Materials: a. Purified human recombinant HsHexB. b. The same substrate and buffer system as in the OfHex1 inhibition assay. c. The test inhibitor compound.

2. Assay Procedure: a. The enzyme inhibition assay is performed as described in Protocol 2, but with HsHexB instead of OfHex1.

3. Data Analysis: a. Determine the IC50 or Ki value for the inhibitor against HsHexB. b. Calculate the selectivity index by dividing the IC50 (or Ki) for HsHexB by the IC50 (or Ki) for OfHex1. A high selectivity index indicates a greater specificity for the insect enzyme.

Protocol 5: Non-Target Organism Toxicity Testing (Honeybee Acute Contact Toxicity)

This protocol is based on the U.S. EPA guidelines for assessing the toxicity of pesticides to honeybees.

1. Test Organism: a. Young adult worker honeybees (Apis mellifera) from a healthy, disease-free colony.

2. Test Substance Preparation: a. Dissolve the test compound in a suitable solvent (e.g., acetone) to prepare a range of concentrations.

3. Exposure: a. Anesthetize the bees briefly with carbon dioxide. b. Apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each bee using a microapplicator. c. A control group should be treated with the solvent only.

4. Observation: a. Place the treated bees in individual or group cages with access to a sucrose solution. b. Maintain the bees at a controlled temperature and humidity. c. Record mortality and any signs of abnormal behavior at 4, 24, and 48 hours post-application.

5. Data Analysis: a. Calculate the percentage mortality at each dose level, correcting for control mortality. b. Determine the median lethal dose (LD50), the dose that causes 50% mortality, using probit analysis. The results are typically expressed as micrograms of the test substance per bee.

Conclusion

The selective inhibition of OfHex1 presents a compelling strategy for the development of green pesticides. The protocols and data presented in these application notes offer a framework for the discovery, characterization, and evaluation of novel OfHex1 inhibitors. By focusing on species-specific targets and rigorously assessing both efficacy and non-target effects, researchers can contribute to the creation of safer and more sustainable pest management solutions.

References

- 1. Pesticide Toxicity to Bees – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 2. Expression, purification and characterization of the chitinolytic beta-N-acetyl-D-hexosaminidase from the insect Ostrinia furnacalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis, Optimization, and Evaluation of Glycosylated Naphthalimide Derivatives as Efficient and Selective Insect β- N-Acetylhexosaminidase OfHex1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for OfHex1-IN-1 in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

OfHex1-IN-1 is a potent and selective inhibitor of OfHex1, a β-N-acetylhexosaminidase from the Asian corn borer, Ostrinia furnacalis.[1] This enzyme is a critical component of the chitin catabolism pathway in insects, playing a vital role in essential life processes such as molting, pupation, and growth.[2][3][4] Due to the absence of chitin in vertebrates and higher plants, OfHex1 has emerged as a promising target for the development of environmentally friendly insecticides.[5] this compound serves as a valuable tool for studying the function of OfHex1 and for screening potential insecticidal candidates. These application notes provide detailed protocols for using this compound in enzyme inhibition assays.

Mechanism of Action

This compound acts as an inhibitor of the OfHex1 enzyme. The primary function of OfHex1 is the hydrolysis of terminal N-acetyl-β-D-glucosamine (GlcNAc) residues from chitin-derived oligosaccharides. By inhibiting OfHex1, this compound disrupts the chitin degradation pathway, which can lead to insect mortality. This makes it a molecule of interest for the development of novel and selective pesticides.

Quantitative Data

The inhibitory potency of this compound against OfHex1 has been determined through enzymatic assays. The key quantitative parameters are summarized in the table below.

| Parameter | Value |

| IC50 | 28.1 µM |

| Ki | 25.6 µM |

| Table 1: Inhibitory activity of this compound against OfHex1. |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the chitin degradation pathway targeted by this compound and the general workflow for an enzyme inhibition assay.

Caption: Chitin degradation pathway and the inhibitory action of this compound.

Caption: General experimental workflow for an OfHex1 inhibition assay.

Experimental Protocols

This section provides a detailed protocol for determining the inhibitory effect of this compound on OfHex1 enzyme activity.

Materials and Reagents

-

OfHex1 enzyme (purified from Ostrinia furnacalis or recombinant)

-

This compound

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) as substrate

-

Assay Buffer: e.g., 100 mM sodium acetate buffer, pH 5.5

-

Stop Solution: e.g., 0.5 M sodium carbonate

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

Protocol for IC50 Determination

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a series of dilutions of this compound in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

-

Prepare a working solution of the OfHex1 enzyme in the assay buffer. The concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Prepare a stock solution of the substrate pNP-GlcNAc in the assay buffer.

-

-

Assay Procedure:

-

To each well of a 96-well microplate, add the following in order:

-

Assay Buffer

-

This compound solution at various concentrations (or DMSO for the control).

-

OfHex1 enzyme solution.

-

-

Mix gently and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the pNP-GlcNAc substrate solution to each well.

-

Incubate the plate at the optimal temperature for a fixed period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the stop solution to each well. The stop solution will raise the pH, leading to the development of the yellow color of the p-nitrophenolate product.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Correct for background absorbance by subtracting the absorbance of a blank well (containing all components except the enzyme).

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve) using appropriate software. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Protocol for Ki Determination (Competitive Inhibition)

To determine the inhibition constant (Ki) and the mode of inhibition, a kinetic analysis is required.

-

Assay Setup:

-

Set up a matrix of experiments with varying concentrations of both the substrate (pNP-GlcNAc) and the inhibitor (this compound).

-

For each inhibitor concentration (including a zero-inhibitor control), perform the enzyme assay at several different substrate concentrations.

-

-

Data Collection:

-

Measure the initial reaction velocity (rate of product formation) for each combination of substrate and inhibitor concentration. This can be done by taking multiple absorbance readings over time (kinetic mode) or by using a fixed-time endpoint assay as described above, ensuring linearity.

-

-

Data Analysis:

-

Plot the initial velocity versus the substrate concentration for each inhibitor concentration.

-

Analyze the data using a Lineweaver-Burk plot (double reciprocal plot of 1/velocity vs. 1/[Substrate]) or by non-linear regression fitting to the Michaelis-Menten equation for competitive inhibition.

-

For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect at the y-axis.

-

The Ki can be calculated from the apparent Km values obtained at different inhibitor concentrations.

-

Troubleshooting

-

High background signal: Ensure the substrate is stable in the assay buffer and does not spontaneously hydrolyze.

-

Low signal-to-noise ratio: Optimize enzyme and substrate concentrations, and incubation times.

-

Inhibitor precipitation: Check the solubility of this compound in the final assay conditions and adjust the DMSO concentration if necessary.

-